3-Butenenitrile
Overview
Description
It is a colorless liquid with a pungent odor and is known for its role as a neurotoxin, plant metabolite, and antifeedant . The compound is characterized by the presence of a nitrile group attached to a butene chain, making it an aliphatic nitrile.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Butenenitrile is commonly synthesized through the reaction of allyl bromide with cuprous cyanide . Another method involves the reaction of 3-chloropropene with sodium cyanide in the presence of tetrabutylammonium bromide as a phase transfer catalyst in toluene at 60°C for 6 hours .
Industrial Production Methods: In industrial settings, this compound can be produced by the hydrocyanation of butadiene. This process involves the addition of hydrogen cyanide to butadiene in the presence of a nickel catalyst, resulting in a mixture of 2-methyl-3-butenenitrile and 3-pentenenitrile .
Chemical Reactions Analysis
Types of Reactions: 3-Butenenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
3-Butenenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its role in plant defense mechanisms and as a neurotoxin.
Medicine: Research has explored its potential use in developing pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Butenenitrile involves its interaction with biological molecules. As a neurotoxin, it exerts its effects by inhibiting certain enzymes and disrupting cellular processes. The nitrile group can interact with proteins and other cellular components, leading to toxic effects .
Comparison with Similar Compounds
- 2-Methyl-3-butenenitrile
- 3-Pentenenitrile
- Vinylacetonitrile
Comparison: 3-Butenenitrile is unique due to its specific structure and reactivity. Compared to 2-methyl-3-butenenitrile, it has a linear structure, while 2-methyl-3-butenenitrile has a branched structure. 3-Pentenenitrile is another similar compound but differs in the position of the nitrile group. Vinylacetonitrile has a similar nitrile group but differs in the carbon chain structure .
Properties
IUPAC Name |
but-3-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N/c1-2-3-4-5/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNALLRHIVGIBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021905 | |
Record name | Allyl cyanide | |
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Molecular Weight |
67.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with an odor like onions; [Merck Index], Liquid | |
Record name | Allyl cyanide | |
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Record name | 3-Butenenitrile | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031323 | |
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Vapor Pressure |
18.5 [mmHg] | |
Record name | Allyl cyanide | |
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CAS No. |
109-75-1 | |
Record name | 3-Butenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-75-1 | |
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Record name | Allyl cyanide | |
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Record name | Allyl cyanide | |
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Record name | 3-Butenenitrile | |
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Record name | Allyl cyanide | |
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Record name | But-3-enenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.366 | |
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Record name | ALLYL CYANIDE | |
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Record name | 3-Butenenitrile | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031323 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
-87 °C | |
Record name | 3-Butenenitrile | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031323 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Butenenitrile?
A1: this compound has the molecular formula C4H5N and a molecular weight of 67.09 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Various spectroscopic techniques have been used to characterize this compound, including:* Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule, such as the nitrile group (C≡N) and the alkene group (C=C). []* Nuclear Magnetic Resonance Spectroscopy (NMR): Offers detailed information about the structure and connectivity of atoms in the molecule, including the presence of different types of carbon and hydrogen atoms. [, ]* Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule, providing insights into its structure. [, ]* Penning Ionization Electron Spectroscopy (PIES): This technique has been used to study the interactions of this compound with He*(23S) metastable atoms, providing information about its electronic structure and ionization potentials. []
Q3: How is this compound typically synthesized?
A3: One common synthetic route involves the reaction of allyl bromide (CH2=CHCH2Br) with sodium cyanide (NaCN). []
Q4: What types of reactions can this compound participate in?
A4: this compound can engage in various reactions, including:
- Cycloaddition Reactions: It can undergo [2+2] cycloaddition reactions with alkenes on surfaces like Ge(100)-2 x 1, forming cyclic structures. []
- Hydrolysis: Under acidic conditions, certain microorganisms can hydrolyze this compound to its corresponding carboxylic acid, 3-Butenoic acid. []
- Base-Catalyzed Isomerization: Strong bases can facilitate the isomerization of this compound to 2-Butenenitrile. This reaction helps compare the relative nucleophilicities of different anions towards hydrogen. []
Q5: Does this compound have any known biological activity?
A6: Yes, this compound has been identified as a potential signaling molecule in plants, particularly in the model organism Arabidopsis thaliana. Studies suggest it might play a role in the plant's immune response, potentially inducing the production of defense-related compounds like salicylic acid and jasmonic acid. []
Q6: How does this compound impact plants?
A7: Research indicates that this compound might contribute to plant defense mechanisms. It can induce stomatal closure in Arabidopsis thaliana, a process that helps plants conserve water and limit pathogen entry. [] This stomatal closure is accompanied by the production of reactive oxygen species (ROS), which are crucial signaling molecules in plant defense.
Q7: Are there any other notable biological effects of this compound?
A8: this compound is known to have antifungal properties. Studies show synergistic antifungal activity when this compound is combined with 2-phenylethyl isothiocyanate (PEITC) against various fungal strains, including plant endophytes and soil fungi. This suggests a potential role for this compound in shaping the plant microbiome. []
Q8: What are the potential applications of this compound?
A8: While more research is needed, its biological activity suggests potential applications in:
Q9: Is this compound toxic?
A10: Yes, this compound is considered toxic. Studies have shown that exposure to this compound can lead to ototoxicity (damage to the inner ear) in rats, particularly affecting auditory function. [, ] It is essential to handle this compound with caution and use appropriate safety measures.
Q10: How is this compound typically detected and quantified?
A10: Common analytical techniques for this compound analysis include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify this compound in various matrices, including plant extracts and food samples. [, , , ]
- Gas Chromatography-Olfactometry (GC-O): This method is employed to evaluate the aroma profile of this compound and its contribution to the overall odor of various substances. [, ]
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